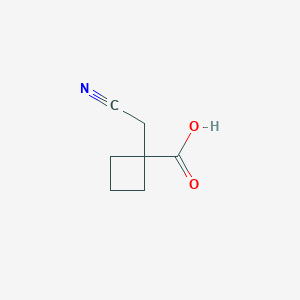![molecular formula C19H20N4O4S2 B2702978 Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 941919-12-6](/img/structure/B2702978.png)
Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy in Breast Cancer
Sigma receptors, which are overexpressed in breast cancer cells, can be visualized using specific iodobenzamide derivatives, suggesting potential applications in cancer diagnosis or therapy (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Environmental Presence and Human Exposure Assessment
The study on perfluorinated alkyl sulfonamides, used in consumer products for surface protection, highlights the environmental presence and human exposure to such compounds, indicating potential applications in environmental health and safety assessments (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
5-HT1A Receptor Occupancy and Anxiety Treatment
Compounds targeting the 5-HT1A receptor, such as novel antagonists, have potential applications in the treatment of anxiety and mood disorders. These findings suggest the relevance of similar compounds for psychiatric condition treatments (Rabiner, Wilkins, Turkheimer, Gunn, Udo de Haes, de Vries, & Grasby, 2002).
Metabolism and Biotransformation Studies
Understanding the metabolism and biotransformation of phenothiazine drugs provides insights into the detoxification and biological processing of similar compounds, which is crucial for drug development and safety evaluation (Breyer, Gaertner, & Prox, 1974).
Anxiolytic Effects of Arylpiperazine Derivatives
Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei demonstrates anxiolytic effects through interaction with GABAergic and 5-HT systems, pointing to applications in developing new anxiolytics (Kędzierska, Fiorino, Gibuła, Corvino, Giordano, Herbet, Dudka, Poleszak, Wlaź, & Kotlinska, 2019).
5-HT1A Receptors in Human Brain with PET
PET imaging with specific radioligands for 5-HT1A receptors offers a non-invasive method to study receptor distribution and function in the human brain, potentially useful in neurological and psychiatric research (Pike, McCarron, Lammerstma, Hume, Poole, Grasby, Malizia, Cliffe, Fletcher, & Bench, 1995).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrimidinylpiperazine derivatives, are known to act as antagonists of the α2-adrenergic receptor .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as the α2-adrenergic receptor, leading to changes in cellular signaling .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to adrenergic signaling .
Result of Action
Based on the known targets of similar compounds, it can be inferred that it may lead to changes in cellular signaling, potentially affecting cell function .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate are largely determined by its structural features. The pyrimidine ring in the compound is known to interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
ethyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-2-27-18(24)16-17(14-6-3-4-7-15(14)28-16)29(25,26)23-12-10-22(11-13-23)19-20-8-5-9-21-19/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLWJPMPDHIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)






![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)

![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)